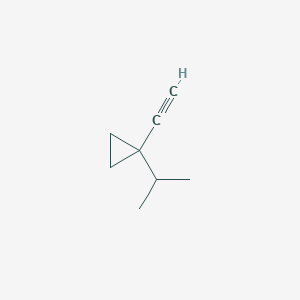

1-Ethynyl-1-(propan-2-yl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

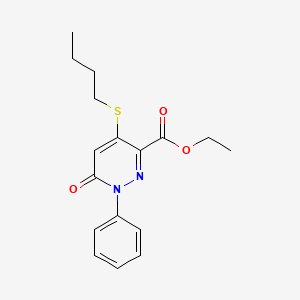

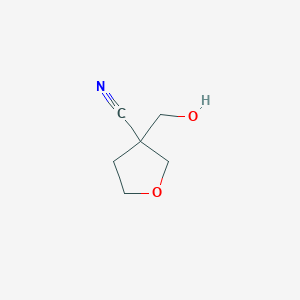

“1-Ethynyl-1-(propan-2-yl)cyclopropane” is a chemical compound with the molecular formula C8H8 . It has an average mass of 104.149 Da and a monoisotopic mass of 104.062599 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring with ethynyl and isopropyl substituents . The InChI code for this compound is1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo Pd-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis

“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 119.5±10.0 °C at 760 mmHg, and a vapour pressure of 19.0±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 34.3±0.8 kJ/mol and a flash point of 12.2±13.1 °C .Applications De Recherche Scientifique

Photochemical Transformations and Cyclopropanation

Research has explored the photochemical behavior of cyclopropa[l]phenanthrenes, which share structural motifs with 1-Ethynyl-1-(propan-2-yl)cyclopropane, demonstrating their potential in generating reactive intermediates for further chemical transformations (Hardikar, Warren, & Thamattoor, 2015). Additionally, studies on asymmetric cyclopropanation using Rh(II) catalysts highlight the strategic incorporation of cyclopropane units into complex molecules, showcasing the versatility of these structures in synthesis (Müller, Grass, Shahi, & Bernardinelli, 2004).

Regioselective Transformations

The regioselective transformations of alkynyl-dithianes to alkynylcyclopropanes and enynes, as demonstrated by Takeda et al., illustrate the potential of using alkynyl groups adjacent to cyclopropane rings for selective synthesis, relevant to compounds like this compound (Takeda, Kuroi, Ozaki, & Tsubouchi, 2004).

Structural and Synthetic Analyses

Further research into the synthesis and analysis of trichlorocyclopropane derivatives underscores the structural and synthetic significance of cyclopropane moieties in generating compounds with intricate molecular architectures (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018). This work aligns with the interest in this compound for its potential utility in synthesizing novel organic compounds.

Mechanistic Insights and Cycloaddition Reactions

Investigations into the mechanisms of cycloaddition reactions, especially involving cyclopropane and alkynyl units, provide insights into the reactivity and applications of such compounds in constructing complex molecular structures (Ikeuchi, Inuki, Oishi, & Ohno, 2019). These studies highlight the potential of ethynyl-substituted cyclopropanes in synthetic chemistry, particularly in the formation of fused cyclopropanes and acenaphthenes.

Propriétés

IUPAC Name |

1-ethynyl-1-propan-2-ylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZVEYABMOXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)

![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B2814704.png)

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)